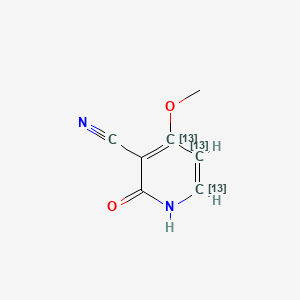
N-Demethyl Ricinine-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethyl Ricinine-13C3 is a labeled analogue of N-Demethylricinine, which is a metabolite of Ricinine. It is known chemically as 1,2-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile-13C3. This compound is primarily used in research, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of N-Demethyl Ricinine-13C3 involves the demethylation of Ricinine. The reaction typically requires specific conditions to ensure the incorporation of the carbon-13 isotope. Industrial production methods are not widely documented, but laboratory synthesis often involves the use of labeled precursors and controlled reaction environments to achieve the desired isotopic labeling .
Análisis De Reacciones Químicas
N-Demethyl Ricinine-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride can be used.
Aplicaciones Científicas De Investigación
N-Demethyl Ricinine-13C3 is utilized in several scientific research areas:
Chemistry: It serves as a reference standard in isotope labeling studies.
Biology: Used in metabolic pathway studies to trace the incorporation of carbon-13.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Demethyl Ricinine-13C3 involves its interaction with various molecular targets. It is known to modulate biochemical pathways, including those related to inflammation and oxidative stress. The compound’s effects are mediated through its interaction with specific enzymes and receptors, influencing cellular processes .
Comparación Con Compuestos Similares
N-Demethyl Ricinine-13C3 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:
Ricinine: The parent compound from which this compound is derived.
N-Demethylricinine: The non-labeled analogue.
Other pyridinecarbonitrile derivatives: Compounds with similar structural features but without isotopic labeling.
This compound stands out for its specific applications in research due to the incorporation of carbon-13, making it a valuable tool in various scientific studies.
Propiedades
IUPAC Name |
4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)/i2+1,3+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-BGLDBIDLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=C(C(=O)N[13CH]=[13CH]1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)


![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)

